Hydrogen disulfate
Description
Nomenclature and Systematics in Polymeric Sulfur Oxoacids
The systematic naming and classification of compounds like disulfuric acid are fundamental to understanding their chemical properties and relationships within their chemical family.
The International Union of Pure and Applied Chemistry (IUPAC) designates the official name for H₂S₂O₇ as disulfuric acid. echemi.com Another systematic name is μ-oxido-bis(hydroxidodioxidosulfur). nih.govebi.ac.uk In academic and industrial literature, it is frequently referred to by its common synonyms, pyrosulfuric acid and oleum (B3057394). wikipedia.orgontosight.ai The term "oleum" is derived from the Latin word for oil and is often used to describe solutions of sulfur trioxide in sulfuric acid. wikipedia.org
| Identifier Type | Identifier |
| IUPAC Name | Disulfuric acid echemi.com |
| Systematic Name | μ-oxido-bis(hydroxidodioxidosulfur) nih.govebi.ac.uk |
| Common Synonyms | Pyrosulfuric acid, Oleum, Fuming sulfuric acid wikipedia.orgwikipedia.orgontosight.ai |
| Chemical Formula | H₂S₂O₇ vedantu.com |
Sulfur forms a wide range of oxoacids, which are compounds containing sulfur, oxygen, and hydrogen. careerendeavour.comwikipedia.org These acids are categorized into series based on the oxidation state of sulfur and structural features. careerendeavour.comaakash.ac.in Disulfuric acid is a member of the sulfuric acid series, where sulfur is in its highest oxidation state of +6. careerendeavour.comaakash.ac.in It can be considered a polyacid, specifically the first in the H₂O·(SO₃)ₓ series, where x=2. wikipedia.org The structure consists of two SO₂(OH) groups linked by an oxygen atom, as confirmed by X-ray crystallography. wikipedia.org
Sulfur oxoacids are numerous, though many are only known through their salts. careerendeavour.comwikipedia.org They exhibit diverse structural characteristics, including tetrahedral sulfur, bridging oxygen atoms, and chains of sulfur atoms. wikipedia.org
Historical Perspectives in Advanced Sulfur Chemistry Research
The study of disulfuric acid is deeply connected to the historical development of sulfuric acid production and the investigation of solutions of sulfur trioxide in sulfuric acid.
For a long time, pure disulfuric acid was not isolated; its existence and properties were inferred from studies of oleum. rsc.orgrsc.org In the 1950s, Wyatt and colleagues conducted cryoscopic measurements on mixtures of anhydrous sulfuric acid and varying amounts of sulfur trioxide. rsc.orgrsc.org By measuring the freezing points of these mixtures, they were able to deduce the presence of H₂S₂O₇. rsc.orgrsc.org These studies were crucial in demonstrating that disulfuric acid is the predominant species when the mole fraction of SO₃ is 0.5. rsc.orgrsc.org Raman spectroscopy later provided further evidence for the existence of disulfuric acid in oleum. gla.ac.uk
Cryoscopic measurements, which involve determining the freezing point depression of a solvent upon the addition of a solute, have been a valuable tool for studying the behavior of solutes in sulfuric acid and oleum. rsc.orgsci-hub.redresearchgate.net
The understanding of polyacids like disulfuric acid has evolved with advancements in theoretical and experimental methods. Early research relied heavily on techniques like cryoscopy to understand the composition of oleum. rsc.org More recently, computational chemistry has provided deeper insights into the structure and reactivity of these complex molecules. rsc.orgrsc.org
Ab initio and density functional theory (DFT) calculations have been used to study the geometries, energies, and vibrational spectra of disulfuric acid and its hydrated forms. rsc.orgrsc.org These theoretical studies have revealed that disulfuric acid is a very strong acid, requiring only two water molecules to induce deprotonation. rsc.org This is a significant finding, as it is the fewest number of water molecules known to cause deprotonation in a hydrated monomeric acid. rsc.org Theoretical approaches are also being developed to understand the behavior of more complex polyacid systems, such as those grafted onto surfaces. mdpi.comacs.orgresearchgate.net
Significance in Industrial Chemical Processes and Specialized Syntheses
Disulfuric acid, primarily in the form of oleum, is a vital reagent in numerous industrial applications due to its strong acidic and dehydrating properties. nih.govwikipedia.org
It is a key intermediate in the contact process for manufacturing sulfuric acid. wikipedia.org In this process, sulfur trioxide is absorbed into concentrated sulfuric acid to form oleum, which is then diluted with water to produce more sulfuric acid. wikipedia.org This method avoids the formation of a corrosive sulfuric acid mist that would occur if sulfur trioxide were directly dissolved in water. careerendeavour.com
Oleum is extensively used as a sulfating and sulfonating agent in the synthesis of a wide array of organic compounds. nih.gov Its applications include the production of:
Dyes and Pigments: Many synthetic dyes are produced through sulfonation reactions. nih.gov
Surfactants: Linear alkylbenzene sulfonates, a major component of many detergents, are synthesized using oleum. nih.gov
Explosives: Oleum is used in the manufacture of explosives like nitrocellulose. wikipedia.orgnih.gov
Pharmaceuticals and Agrochemicals: It serves as a reagent and catalyst in various synthetic steps. ontosight.ai
Petroleum Refining: Oleum is utilized as a catalyst and refining agent. nih.govtestbook.comvedantu.com
Role as a Constituent of Oleum in Sulfuric Acid Production and Regeneration
Disulfuric acid, as the key species in oleum, is a critical intermediate in the industrial production of high-concentration sulfuric acid via the Contact Process. wikipedia.orgddpsinc.com This process involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃). ddpsinc.comsavemyexams.com A crucial step is the absorption of the resulting SO₃ gas.
Directly dissolving sulfur trioxide in water is highly exothermic and leads to the formation of a fine mist of sulfuric acid that is difficult to manage and contain. wikipedia.orgennoreindiachemicals.com To circumvent this issue, SO₃ is instead dissolved in concentrated sulfuric acid (typically 98% H₂SO₄), which readily absorbs it to form oleum. savemyexams.comennoreindiachemicals.com The primary equilibrium reaction in this step is:
H₂SO₄ + SO₃ ⇌ H₂S₂O₇ rsc.orgquora.com
This resulting oleum (H₂S₂O₇) can then be safely and controllably diluted with water to produce additional concentrated sulfuric acid of the desired concentration. savemyexams.comennoreindiachemicals.com
Reaction for Dilution of Oleum
| Reactants | Product |
|---|---|
| H₂S₂O₇ + H₂O | 2H₂SO₄ |
This interactive table summarizes the dilution of disulfuric acid to form sulfuric acid. savemyexams.comquora.com
Oleum is also central to the regeneration of spent sulfuric acid from various industrial applications, such as in the manufacturing of explosives and petroleum refining. aristatek.comdtic.mil In a sulfuric acid regeneration (SAR) plant, spent acid is decomposed at high temperatures (around 1000-1200°C) to produce sulfur dioxide gas. veolianorthamerica.com This SO₂ is then purified and catalytically converted back to SO₃, which is subsequently absorbed in a concentrated sulfuric acid stream to form oleum. aristatek.comveolianorthamerica.com This regenerated oleum is then rediluted to produce fresh, high-quality sulfuric acid, providing a cost-effective and environmentally sound alternative to using new raw materials. aristatek.comveolianorthamerica.com
Furthermore, oleum's low water content makes it less corrosive to certain metals than sulfuric acid, making it a useful form for transportation and in-plant pipelines between production and consumption sites. wikipedia.orgennoreindiachemicals.com
Applications in Advanced Organic and Inorganic Chemical Syntheses
Disulfuric acid, primarily in the form of oleum, is a potent reagent utilized in a variety of advanced chemical syntheses due to its strong acidic and dehydrating properties.
Applications in Organic Synthesis
Disulfuric acid is a key reagent in several classes of organic reactions:
Sulfonation: It is a powerful sulfonating agent used to introduce the sulfonic acid group (-SO₃H) into organic compounds. nih.govnumberanalytics.com Aromatic sulfonation is a significant industrial process, for example, in the production of linear alkylbenzene sulfonates for detergents and in the synthesis of dyes and pharmaceuticals. nih.govnumberanalytics.comresearchgate.net The reactive sulfonating entity is believed to be either SO₃ or H₂S₂O₇ itself. researchgate.net
Nitration: Oleum serves as a dehydrating agent and a catalyst in nitration reactions, particularly when a strong nitrating medium is required. nih.govjimdosite.com For instance, while the initial nitration of benzene (B151609) to nitrobenzene (B124822) can be achieved with a mixture of nitric and sulfuric acids, the introduction of a second nitro group to form dinitrobenzene requires a more powerful reagent like oleum. wikipedia.orgmasterorganicchemistry.com The sulfuric acid component, including disulfuric acid, protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comlibretexts.org
Synthesis of Intermediates: It is used in the manufacture of numerous organic chemicals, including dyes, surfactants, explosives like trinitrotoluene (TNT), and polymers such as caprolactam (a precursor to Nylon 6). aristatek.comnih.govsensotech.com
Key Organic Reactions Involving Disulfuric Acid (as Oleum)
| Reaction Type | Substrate Example | Reagent | Product Example |
|---|---|---|---|
| Sulfonation | Benzene | SO₃/H₂SO₄ (Oleum) | Benzenesulfonic Acid |
| Nitration | Nitrobenzene | HNO₃/H₂SO₄ (Oleum) | Dinitrobenzene |
This interactive table highlights major organic synthesis applications. wikipedia.orglibretexts.org
Applications in Inorganic Synthesis
The applications of disulfuric acid in inorganic chemistry are also notable:
Superacids: Disulfuric acid is a component of superacid systems. rsc.orgscribd.com A superacid is defined as an acid with an acidity greater than that of 100% pure sulfuric acid. The mixture of H₂SO₄ and SO₃ (oleum) is considerably more acidic than pure sulfuric acid alone. stackexchange.com This enhanced acidity is due to the formation of H₂S₂O₇ and other polysulfuric acids, which increases the concentration of protonating species. wikipedia.orgstackexchange.com
Catalysis: Disulfuric acid and its salts can act as catalysts in certain reactions. For example, salts of disulfuric acid have been investigated as components in redox catalyst systems for initiating emulsion polymerization of vinyl compounds. google.com While Lewis acids like aluminum trichloride (B1173362) are more common in Friedel-Crafts reactions, strong Brønsted acids and superacids containing disulfuric acid can also be employed in related acylations. quora.commdpi.commasterorganicchemistry.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
33669-58-8 |
|---|---|
Molecular Formula |
HO7S2- |
Molecular Weight |
177.14 g/mol |
IUPAC Name |
sulfo sulfate |
InChI |
InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1 |
InChI Key |
VFNGKCDDZUSWLR-UHFFFAOYSA-M |
Canonical SMILES |
OS(=O)(=O)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis and Formation Pathways of Disulfuric Acid
Thermodynamic and Kinetic Considerations in SO3-H2SO4 Systems
The formation of disulfuric acid from sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄) is a reversible reaction influenced by thermodynamic and kinetic factors. The system is characterized by a series of equilibria that dictate the concentration of the resulting species.
In liquid anhydrous sulfuric acid, several equilibrium reactions occur. The solvent itself undergoes autoprotolysis:
2 H₂SO₄ ⇌ H₃SO₄⁺ + HSO₄⁻ wikipedia.org
The formation of disulfuric acid (H₂S₂O₇) is a key equilibrium in this system, established by the reaction of sulfur trioxide with sulfuric acid:
H₂SO₄ + SO₃ ⇌ H₂S₂O₇ copernicus.org
This equilibrium means that disulfuric acid is a minor constituent of liquid anhydrous sulfuric acid. It is also the principal component of oleum (B3057394), which can be considered a solution of SO₃ in H₂SO₄. In these solutions, the free SO₃ reacts to form not only disulfuric acid but also trisulfuric acid (H₂S₃O₁₀).
The equilibrium of pure sulfuric acid involves multiple species, as detailed in the table below.
| Species | Concentration (mMol/kg) |
| HSO₄⁻ | 15.0 |
| H₃SO₄⁺ | 11.3 |
| H₃O⁺ | 8.0 |
| H₂S₂O₇ | 3.6 |
| HS₂O₇⁻ | 0.1 |
| Equilibrium concentrations of species in pure sulfuric acid. wikipedia.org |
The industrial production of sulfuric acid, and by extension disulfuric acid, relies on the Contact Process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃). The yield of SO₃ directly impacts the subsequent formation of disulfuric acid. The equilibrium of this gas-phase reaction is governed by Le Chatelier's principle, which states that a system at equilibrium will shift to counteract any change in conditions. studycorgi.comwikipedia.orgchemguide.co.uk
Temperature: The oxidation of SO₂ to SO₃ is an exothermic reaction (ΔH < 0).
2SO₂(g) + O₂(g) ⇌ 2SO₃(g)
According to Le Chatelier's principle, a decrease in temperature will favor the forward, exothermic reaction, thus increasing the yield of SO₃. studycorgi.comlibretexts.org However, a compromise temperature of 400-450°C is typically used to ensure a reasonable reaction rate, as lower temperatures slow the reaction down. studycorgi.comlibretexts.org
Pressure: The forward reaction involves a decrease in the number of gas molecules (from 3 moles to 2 moles). Therefore, increasing the pressure will shift the equilibrium to the right, favoring the formation of more SO₃. libretexts.org In practice, pressures close to atmospheric pressure are often used because the conversion rate is already very high (around 99.5%), and the high cost of generating high pressure is not economically justified. studycorgi.com
Concentration: Increasing the concentration of reactants, such as oxygen, will shift the equilibrium to the right, increasing the yield of sulfur trioxide. libretexts.org This is often achieved by using an excess of air in the reaction mixture. studycorgi.com
| Factor | Change | Effect on Equilibrium Position (2SO₂ + O₂ ⇌ 2SO₃) | Effect on SO₃ Yield |
| Temperature | Increase | Shifts left (favors endothermic reaction) | Decreases |
| Decrease | Shifts right (favors exothermic reaction) | Increases | |
| Pressure | Increase | Shifts right (fewer gas moles) | Increases |
| Decrease | Shifts left (more gas moles) | Decreases | |
| Concentration | Increase [SO₂] or [O₂] | Shifts right | Increases |
| Decrease [SO₂] or [O₂] | Shifts left | Decreases | |
| Summary of factors affecting the SO₂/SO₃ equilibrium based on Le Chatelier's Principle. studycorgi.comlibretexts.orgukessays.com |
Gas-Phase Formation Mechanisms and Atmospheric Chemical Relevance
While the bulk synthesis of disulfuric acid occurs in industrial settings, its formation in the gas phase has significant implications for atmospheric chemistry, particularly in the context of aerosol formation.
In the gas phase, sulfur trioxide can react directly with sulfuric acid to form disulfuric acid. Quantum chemical calculations have shown this to be a low-energy-barrier process. copernicus.orgcopernicus.orgresearchgate.net The reaction proceeds through the formation of a stable intermediate complex, SO₃···H₂SO₄, before converting to H₂S₂O₇. copernicus.org
The Gibbs free energy barrier for this reaction is approximately 2.3 kcal/mol, which is lower than that of the water-catalyzed hydrolysis of SO₃. copernicus.org This suggests that the gas-phase reaction between SO₃ and H₂SO₄ can be a favorable pathway for the formation of disulfuric acid.
| Temperature (K) | Rate Constant (k_DSA) (cm³/molecule·s) |
| 280 | 2.57 × 10⁻¹² |
| 290 | 3.32 × 10⁻¹² |
| 300 | 4.21 × 10⁻¹² |
| 310 | 5.23 × 10⁻¹² |
| 320 | 5.52 × 10⁻¹² |
| Calculated rate constants for the gas-phase reaction SO₃ + H₂SO₄ → H₂S₂O₇ at various temperatures. copernicus.org |
In the atmosphere, the primary loss route for sulfur trioxide is its hydrolysis to form sulfuric acid. copernicus.orgresearchgate.net This reaction is typically catalyzed by water molecules:
SO₃ + 2H₂O → H₂SO₄ + H₂O
However, the direct reaction of SO₃ with H₂SO₄ to form H₂S₂O₇ can compete with this hydrolysis pathway. The significance of the H₂S₂O₇ formation route increases in environments where the concentration of sulfuric acid is relatively high and the concentration of water vapor is low, such as at higher altitudes or in dry, polluted areas. copernicus.org Although disulfuric acid is readily hydrolyzed in the presence of water, its formation can still influence atmospheric processes. copernicus.org
New particle formation (NPF) in the atmosphere is a critical process influencing cloud formation and climate. youtube.comcolorado.edu Sulfuric acid is a key precursor for the nucleation of new aerosol particles. youtube.comnih.govcopernicus.org The initial step in this process is the formation of stable molecular clusters that can then grow into larger particles. colorado.edu
Recent research has indicated that disulfuric acid (H₂S₂O₇), formed from the reaction of SO₃ and H₂SO₄, can play a significant role in these nucleation processes. copernicus.orgresearchgate.net Although H₂S₂O₇ is easily hydrolyzed, it can directly participate in the formation of clusters with sulfuric acid and ammonia. copernicus.orgresearchgate.net Studies have shown that H₂S₂O₇ can have a more pronounced enhancement effect on the formation of sulfuric acid-ammonia based clusters than sulfuric acid alone. copernicus.orgresearchgate.net This suggests that the gas-phase formation of disulfuric acid, even if transient, contributes to the initial steps of atmospheric aerosol formation and subsequent particle growth. copernicus.orgresearchgate.net
Interfacial Reaction Dynamics and Heterogeneous Chemistry
The formation of disulfuric acid (H₂S₂O₇) in atmospheric contexts is significantly influenced by reactions occurring at interfaces, particularly the air-water interface. These heterogeneous reactions involve gas-phase molecules interacting with species on the surface of aqueous droplets, leading to reaction pathways and products distinct from those in the gas phase alone.
Reaction of SO₃ with Sulfuric Acid at Air-Water Interfaces
The interaction between sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄) is a key reaction in atmospheric chemistry, leading to the formation of disulfuric acid. copernicus.org At the air-water interface, this reaction exhibits unique dynamics due to the presence of water molecules that can mediate the process. Quantum chemical calculations and Born-Oppenheimer molecular dynamics simulations have been employed to investigate these interfacial mechanisms. researchgate.net
The reaction between SO₃ and H₂SO₄ at an aqueous interface can proceed through several pathways copernicus.org:
A gas-phase SO₃ molecule collides with a sulfuric acid molecule already adsorbed on the water surface.
A gas-phase sulfuric acid molecule collides with an adsorbed SO₃ molecule.
A pre-formed SO₃–H₂SO₄ complex in the gas phase interacts with the water surface.
Table 1: Investigated Reaction Pathways for Disulfuric Acid Formation at the Air-Water Interface
| Pathway Description | Interacting Species | Significance |
|---|---|---|
| Collision with Adsorbed H₂SO₄ | Gas-phase SO₃ + Adsorbed H₂SO₄ | A primary proposed mechanism given the high reactivity of adsorbed species. |
| Collision with Adsorbed SO₃ | Gas-phase H₂SO₄ + Adsorbed SO₃ | An alternative collision-based pathway at the aqueous interface. |
| Reaction of Adsorbed Complex | Adsorbed SO₃–H₂SO₄ complex | Involves the interaction of a pre-formed gas-phase complex with the water surface. |
Mechanistic Studies of Disulfuric Acid Formation in Hydrated Environments
Mechanistic studies reveal that water molecules are not passive bystanders in the formation of disulfuric acid at interfaces; they are active participants that fundamentally alter the reaction landscape. researchgate.net In hydrated environments, the reaction between SO₃ and H₂SO₄ proceeds through low-energy barrier processes. researchgate.net The involvement of interfacial water molecules has been shown to induce the formation of an ion pair, S₂O₇²⁻⋯H₃O⁺. researchgate.net
Furthermore, simulations have demonstrated that the deprotonation of the newly formed disulfuric acid (H₂S₂O₇) occurs rapidly, on a picosecond timescale, when mediated by interfacial water. researchgate.net This process is distinct from gas-phase reactions, where such ionic species are less stable. The presence of water facilitates proton transfer and stabilizes the resulting ions. For instance, a nearby HSO₄⁻ ion can mediate the formation of an HSO₄⁻⋯H₃O⁺ ion pair. researchgate.net
These findings suggest that the formation of disulfuric acid and its subsequent ionization are highly efficient at the air-water interface. The resulting interfacial S₂O₇²⁻ ions can then act as points of attraction for other gas-phase species, potentially accelerating the growth of aerosol particles. researchgate.net This highlights a crucial pathway where interfacial reactions contribute directly to new particle formation and growth in the atmosphere. researchgate.net
Table 2: Key Mechanistic Steps in Hydrated Environments
| Process | Description | Key Species Involved | Timescale |
|---|---|---|---|
| Ion Pair Formation | Interfacial water molecules induce the formation of an ion pair from the reaction product. | H₂S₂O₇, H₂O, S₂O₇²⁻, H₃O⁺ | Rapid |
| Deprotonation of H₂S₂O₇ | The newly formed disulfuric acid is rapidly deprotonated by water at the interface. | H₂S₂O₇, H₂O | Picoseconds |
| HSO₄⁻ Mediation | An existing bisulfate ion can mediate the formation of a hydronium ion pair. | HSO₄⁻, H₃O⁺ | N/A |
Advanced Structural and Spectroscopic Investigations of Disulfuric Acid and Its Adducts
Molecular Geometries and Conformational Analysis
Computational chemistry has been instrumental in elucidating the three-dimensional structure of disulfuric acid, revealing a landscape of various stable and low-energy forms.
Computational Determination of Global Minima and Low-Energy Conformers
Theoretical calculations using high-level ab initio and density functional theory methods have identified the most stable geometries of the disulfuric acid molecule. rsc.orgresearchgate.netresearchgate.net The global minimum energy structure, denoted as a0 , possesses C₂ symmetry. skku.eduresearchgate.net In this conformer, each of the two acidic hydrogen atoms forms a weak intramolecular hydrogen bond with an oxygen atom across the central S-O-S bridge. skku.edu
Another significant low-energy conformer, labeled a1 , lies at a slightly higher energy level. The energy of the a1 conformer is calculated to be 3.30 kcal/mol higher than the a0 global minimum. rsc.org In this structure, one of the intramolecular hydrogen bonds present in a0 is lifted. rsc.org Due to the significant energy difference, conformers other than a1 are at least 4 kcal/mol higher in energy, making them less populated under typical conditions. rsc.org
| Conformer | Symmetry | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| a0 | C₂ | 0.00 | Global minimum; two intramolecular hydrogen bonds. skku.edu |
| a1 | C₁ | 3.30 | Next lowest energy conformer; one intramolecular hydrogen bond is lifted. rsc.org |
Analysis of Intramolecular Interactions, Including Hydrogen Bonding
The geometry of disulfuric acid is significantly influenced by internal forces, most notably intramolecular hydrogen bonds. In the most stable a0 conformer, two such weak hydrogen bonds are present, creating a C₂ symmetric structure. skku.edu These interactions occur between the acidic protons and oxygen atoms on the opposing sulfuryl groups. skku.edu
The presence of other molecules, such as water, can disrupt these internal interactions. For instance, in the lowest energy conformer of the disulfuric acid monohydrate adduct (H₂S₂O₇·H₂O), one of the intramolecular hydrogen bonds is broken to facilitate a stronger intermolecular hydrogen bond with the water molecule. rsc.org This demonstrates the delicate balance between internal and external stabilizing forces. Computational studies on the H₂S₂O₇(H₂O)₂ cluster show that the presence of two water molecules is sufficient to cause the deprotonation of disulfuric acid, forming a hydronium ion and the hydrogensulfate anion. researchgate.netresearchgate.net
Upon deprotonation to form the hydrogensulfate anion (HS₂O₇⁻), the remaining intramolecular hydrogen bond becomes significantly stronger, with the H-O distance decreasing from 1.989 Å in the neutral molecule to 1.678 Å in the anion. rsc.org This strengthened bond increases the energy barrier for the twisting of the O-H group. rsc.org
Molecular Symmetry and Dihedral Angles
The molecular symmetry of disulfuric acid conformers is a key aspect of their structural characterization. The global minimum energy conformer, a0 , exhibits C₂ symmetry. skku.eduresearchgate.net This symmetry indicates that the molecule has a twofold rotational axis that passes through the bridging oxygen atom. In contrast, higher energy conformers like a1 possess lower C₁ symmetry, meaning they lack any symmetry elements besides identity. researchgate.net
Dihedral angles are critical in defining the molecule's three-dimensional shape. Disulfide bonds, for comparison, show a strong preference for dihedral angles near 90°. researchgate.netwikipedia.org In disulfuric acid, the S-O-S-O dihedral angle is a key parameter that changes between different conformers and upon interaction with other molecules. skku.edu
Vibrational Spectroscopy (e.g., Raman, Infrared) and Spectral Deconvolution
Vibrational spectroscopy provides an experimental window into the molecular structure and bonding within disulfuric acid and its mixtures.
Assignment of Vibrational Modes in Pure Disulfuric Acid
The vibrational spectra of disulfuric acid are complex, but researchers have assigned specific frequencies to the stretching and bending motions of its constituent bonds. cdnsciencepub.com These assignments are crucial for interpreting the spectra of systems containing H₂S₂O₇.
| Frequency (cm⁻¹) | Assignment | Spectroscopy Type |
|---|---|---|
| 1408 | S=O Asymmetric Stretch | Infrared/Raman cdnsciencepub.com |
| 1209 | S=O Symmetric Stretch | Infrared/Raman cdnsciencepub.com |
| 806 | SOS Skeletal Vibration | Raman cdnsciencepub.com |
| 732 | SO₃ Rocking Mode / SOS Skeletal Vibration | Infrared/Raman cdnsciencepub.com |
| 550 | Common to H₂SO₄ and H₂S₂O₇ | Infrared cdnsciencepub.com |
| 412 | S-Cl Stretch (in Chlorosulfonic Acid for comparison) | Raman researchgate.net |
Spectroscopic Signatures and Quantitative Analysis in Fuming Sulfuric Acid Mixtures
Fuming sulfuric acid, or oleum (B3057394), is a mixture of sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃), which react to form disulfuric acid. itwreagents.com Raman spectroscopy is a powerful tool for analyzing the composition of these mixtures. cdnsciencepub.com The spectra of oleums show distinct bands that provide evidence for the formation of not only H₂S₂O₇ but also higher polysulfuric acids like trisulfuric acid (H₂S₃O₁₀) and tetrasulfuric acid (H₂S₄O₁₃) as the concentration of SO₃ increases. cdnsciencepub.comresearchgate.net
As SO₃ is added to H₂SO₄, the concentration of molecular H₂SO₄ decreases, while the concentration of H₂S₂O₇ and its corresponding anion, HS₂O₇⁻, rises, reaching a maximum when the mole fraction of SO₃ is approximately 0.55. researchgate.net The intensity of characteristic Raman bands can be used to track the concentrations of these different species in the mixture. cdnsciencepub.comresearchgate.net For example, a strong, sharp line around 1075 cm⁻¹ is diagnostic of SO₃ monomer. cdnsciencepub.com The interpretation of Raman spectra has been central to understanding the complex equilibria in the H₂SO₄–SO₃ system, confirming that the primary self-dissociation process in liquid disulfuric acid yields H₂S₃O₁₀ and H₂SO₄, rather than ionic species. cdnsciencepub.comresearchgate.net
Advanced X-ray Crystallography Studies of Crystalline Forms
X-ray crystallography has been instrumental in definitively determining the solid-state structure of disulfuric acid, providing precise information on its molecular geometry and how the molecules arrange themselves in a crystal lattice.
Crystallographic studies have unequivocally confirmed the molecular structure of disulfuric acid (H₂S₂O₇). The molecule is composed of two SO₂(OH) groups connected by a bridging oxygen atom. wikipedia.org This structure can be visualized as two tetrahedral SO₄ units sharing a common oxygen vertex.
The crystal structure of H₂S₂O₇ was determined to be monoclinic, belonging to the C2/c space group. materialsproject.orgosti.gov The precise measurement of bond lengths and angles from X-ray diffraction data provides a detailed picture of the molecular framework. These studies confirm the covalent linkages within the molecule, including the crucial S-O-S bridge that characterizes disulfuric acid. wikipedia.org
Table of Crystallographic Data for Disulfuric Acid
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | materialsproject.orgosti.gov |
| Space Group | C2/c | materialsproject.orgosti.gov |
| a (Å) | 10.254 | materialsproject.org |
| b (Å) | 10.254 | materialsproject.org |
| c (Å) | 13.046 | materialsproject.org |
| H-O bond length (Å) | 1.00 | materialsproject.orgosti.gov |
Data obtained from the Materials Project, referencing a 1991 study by Hönle. materialsproject.orgmaterialsproject.org
These crystallographic findings are essential for validating and refining theoretical models of the disulfuric acid molecule. The experimentally determined structure serves as a benchmark for computational chemistry studies that explore the molecule's reactivity and spectroscopic properties.
In the solid state, disulfuric acid molecules are not isolated but are arranged in a specific, repeating pattern determined by intermolecular forces. The crystal packing is influenced by hydrogen bonding and other van der Waals interactions. libretexts.orgmsu.edu
Hydrogen bonds, a strong type of dipole-dipole interaction, are particularly significant in the crystal structure of disulfuric acid. libretexts.orgmsu.edu These bonds form between the hydrogen atoms of the hydroxyl groups of one molecule and the oxygen atoms of neighboring molecules. This network of hydrogen bonds plays a crucial role in stabilizing the crystal lattice and influences the physical properties of solid disulfuric acid, such as its melting point.
Theoretical and Computational Chemistry of Disulfuric Acid
Ab Initio and Density Functional Theory (DFT) Methodologies
Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the quantum mechanical nature of molecules. In the context of disulfuric acid, these methodologies have been employed to elucidate its electronic structure, geometry, and energetic properties with a high degree of accuracy. skku.eduresearchgate.netrsc.orgnih.gov
Electronic structure calculations are fundamental to determining the stable conformations and corresponding energies of disulfuric acid and its related species. skku.edu These calculations solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to find the optimal arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.
For disulfuric acid, theoretical calculations have identified its most stable gas-phase geometry to be of C₂ symmetry. researchgate.net Upon deprotonation to form the disulfate anion (HS₂O₇⁻), significant geometrical changes occur. Notably, the S-O-S bridge angle changes, and the bond lengths within the molecule adjust to accommodate the negative charge. skku.edu For instance, upon deprotonation, the O-S bond involved in the S-O-S bridge lengthens, indicating a weakening of this bond and a potential tendency towards dissociation into sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃). skku.edursc.org
Various computational levels of theory have been utilized to study disulfuric acid, including M062X, a hybrid meta-GGA functional in DFT, and high-level ab initio methods like second-order Møller-Plesset perturbation theory (MP2), spin-component scaled MP2 (SCS-MP2), and coupled cluster with single, double, and perturbative triple excitations (CCSD(T)). skku.eduresearchgate.netnih.gov These methods are used to calculate electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to obtain enthalpies and Gibbs free energies. skku.edursc.org
A study by Kim et al. provided detailed optimized geometries for both H₂S₂O₇ and its anion HS₂O₇⁻ using SCS-MP2 with an augmented correlation-consistent basis set (aug-cc-pVTZ). skku.edursc.org The calculated bond lengths and angles from this study offer a precise molecular picture of these species.
Table 1: Selected Optimized Geometrical Parameters for H₂S₂O₇ and HS₂O₇⁻
Data sourced from SCS-MP2/aug-cc-pVTZ calculations. skku.edursc.org
The choice of basis set and level of theory is crucial for obtaining reliable results in computational studies of sulfur-containing compounds like disulfuric acid. nih.gov A basis set is a set of mathematical functions used to represent the electronic wave function. For accurate descriptions of anions and hydrogen bonding, which are central to the chemistry of disulfuric acid, the basis set must be sufficiently flexible.
Basis Sets:
Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p))*: These are widely used, but for high-accuracy calculations on sulfur compounds, larger sets with polarization and diffuse functions are necessary. researchgate.netdaneshyari.com
Correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) : Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. researchgate.net The "aug" prefix indicates the addition of diffuse functions, which are essential for describing the loosely bound electrons in anions like HS₂O₇⁻ and for accurately modeling non-covalent interactions such as hydrogen bonds in hydrated clusters. skku.eduresearchgate.netresearchgate.net
Polarization-consistent basis sets (e.g., aug-pc-X) : These offer another systematic route to the basis set limit. researchgate.net
For disulfuric acid and its hydrated clusters, studies have often employed Dunning's augmented correlation-consistent basis sets, such as aug-cc-pVTZ, to ensure a proper description of the electronic structure and intermolecular interactions. skku.edursc.org
Levels of Theory:
DFT (e.g., M062X, ωB97X-D) : These methods offer a good balance between computational cost and accuracy. The M06-2X functional, for instance, is known to perform well for non-covalent interactions, which are critical in the hydrated clusters of disulfuric acid. skku.eduresearchgate.netdaneshyari.com
Ab initio (e.g., MP2, SCS-MP2, CCSD(T)) : While more computationally demanding, these methods generally provide higher accuracy. CCSD(T) is often considered the "gold standard" for single-reference systems and is used to benchmark other methods. skku.eduresearchgate.netnih.gov
The selection of a particular combination of method and basis set depends on the property being investigated. For geometry optimizations, a less computationally expensive method might be sufficient, while for accurate energy calculations, higher levels of theory and larger basis sets are typically required. nih.govresearchgate.net
Protonation and Deprotonation Energetics and Mechanisms
The acidity of disulfuric acid is a key characteristic, and computational chemistry provides a means to quantify this property and understand the mechanisms of proton transfer, particularly in the gas phase and in small aqueous clusters.
Gas-phase acidity is a fundamental measure of the intrinsic acidity of a molecule, free from solvent effects. It is defined as the Gibbs free energy change (ΔG°₂₉₈) for the deprotonation reaction: HA → H⁺ + A⁻. Computational methods can be used to calculate this value with high accuracy. nih.govnih.gov
For disulfuric acid, the gas-phase acidity (ΔG°₂₉₈) has been calculated to be approximately 1171 kJ·mol⁻¹. researchgate.net This value places it among the very strong acids in the gas phase.
Table 2: Calculated Gas-Phase Acidities (ΔG°₂₉₈) of Selected Sulfur Oxoacids
Data from ab initio MO calculations at the {MP2/6-311++G(3df, 3pd)//MP2/6-31+G(d) + ZPVE[HF/6-31+G(d)]} level. researchgate.net
Disulfuric acid is classified as a superacid, meaning it is more acidic than 100% sulfuric acid. chemicool.comwikipedia.orgrushim.ru Its high gas-phase acidity is a result of the strong electron-withdrawing effect of the two SO₃ groups, which stabilizes the resulting disulfate anion. researchgate.net In the gas phase, disulfuric acid is significantly stronger than fluorosulfuric acid and chlorosulfuric acid. researchgate.net
In the presence of water, the deprotonation of disulfuric acid is facilitated. Computational studies on hydrated clusters of disulfuric acid, H₂S₂O₇(H₂O)ₙ, have revealed the stepwise nature of this process. A remarkable finding is that disulfuric acid requires only two water molecules to induce deprotonation, forming an ion pair [HS₂O₇⁻][H₃O⁺(H₂O)]. skku.eduresearchgate.netrsc.orgnih.gov This is the smallest number of water molecules known to cause the deprotonation of a monomeric strong acid. skku.edu For comparison, sulfuric acid requires three to four water molecules for its first deprotonation. skku.edu
The unique structure of the H₂S₂O₇(H₂O)₂ cluster allows for the formation of a highly stable hydrogen-bonding network. skku.edu The proton is transferred to one of the water molecules, creating a hydronium ion (H₃O⁺). This hydronium ion is then stabilized by strong hydrogen bonds with the disulfate anion and the second water molecule. skku.edu
Even more surprisingly, the second deprotonation, to form the sulfate (B86663) dianion (SO₄²⁻), is calculated to occur with the addition of only four water molecules to the disulfate anion (HS₂O₇⁻). skku.eduresearchgate.netnih.gov This highlights the exceptional strength of disulfuric acid.
The process of deprotonation is accompanied by significant changes in the geometry and vibrational spectra of the cluster. The O-H stretching vibration of the acidic proton disappears, and new vibrational modes corresponding to the H₃O⁺ ion appear, providing clear computational evidence for proton transfer. skku.edursc.orgnih.gov
A crucial aspect of disulfuric acid chemistry is the competition between deprotonation and decomposition into sulfuric acid and sulfur trioxide (H₂S₂O₇ → H₂SO₄ + SO₃). skku.edu Computational studies have shown that in the presence of a small number of water molecules and at low temperatures, deprotonation is the favored pathway. skku.edursc.orgnih.gov
The decomposition of isolated H₂S₂O₇ is an endothermic process and thus is not spontaneous at low temperatures. skku.edu As water molecules are added, the S-O(H) bond in the H₂SO₄ moiety of the hydrated cluster weakens, but the decomposition does not occur before the second deprotonation. skku.edu This suggests that the formation of the disulfate anion through proton transfer to water is kinetically and thermodynamically more favorable than the cleavage of the S-O-S bridge in these small hydrated clusters. skku.edursc.org
Upon deprotonation, the balance of bond strengths in the resulting HS₂O₇⁻ anion shifts. One of the bridging S-O bonds weakens and elongates, which implies a greater tendency for dissociation to produce SO₃. skku.edu However, the interaction with water molecules stabilizes the anion, and further deprotonation can occur before decomposition. skku.eduresearchgate.net
Molecular Dynamics Simulations of Disulfuric Acid in Solvent Systems
Molecular dynamics (MD) simulations provide atomic-level insights into the complex behaviors of molecules in solution. For disulfuric acid (H₂S₂O₇), these computational methods are crucial for understanding its structure, reactivity, and the fundamental processes that govern its properties in various solvent environments. By simulating the motions and interactions of individual atoms over time, researchers can model phenomena that are difficult to observe directly through experimental means.
Solvation Effects on Molecular Structure and Reactivity
The interaction between disulfuric acid and solvent molecules, particularly water, profoundly influences its molecular structure and chemical reactivity. Computational studies, including ab initio and density functional theory (DFT) calculations, have revealed the specific effects of hydration on the disulfuric acid molecule.
A key finding from these studies is the remarkable efficiency with which water can induce deprotonation. Theoretical calculations have shown that as few as two water molecules are sufficient to deprotonate H₂S₂O₇, forming a hydronium ion (H₃O⁺). This is a significantly smaller number of water molecules than is required for the deprotonation of many other acids, highlighting the potent acidity of the disulfuric acid molecule. The second deprotonation, from the hydrogensulfate anion (HS₂O₇⁻), has been shown to require only four water molecules.
Solvation also alters the geometry and bond strengths within the disulfuric acid molecule. As the number of hydrating water molecules increases, the S-O bridge bond in the neutral H₂S₂O₇ molecule tends to weaken. Conversely, in the case of the HS₂O₇⁻ anion, hydration leads to a strengthening of this S-O bond. This suggests that the decomposition of disulfuric acid into sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃) is less likely to occur before the second deprotonation at low temperatures. The local environment created by the solvent molecules thus plays a critical role in both the acid's reactivity and its stability.
| Property | Effect of Hydration | Computational Finding |
|---|---|---|
| First Deprotonation | Facilitated by Water | Requires only two water molecules to form H₃O⁺. |
| Second Deprotonation | Facilitated by Water | The HS₂O₇⁻ anion requires four water molecules. |
| S-O Bridge Bond (in H₂S₂O₇) | Weakens | Bond strength decreases as the number of water molecules increases. |
| S-O Bridge Bond (in HS₂O₇⁻) | Strengthens | Bond strength increases as the number of water molecules increases. |
Proton Transfer Dynamics in Concentrated Acid Solutions
While specific molecular dynamics studies on proton transfer in concentrated disulfuric acid are limited, extensive research on pure and hydrated sulfuric acid (H₂SO₄) provides a valuable model for understanding these dynamics. In such strong acid systems, proton transport does not occur merely through the simple diffusion of H₃O⁺ ions (a "vehicular" mechanism). Instead, a more efficient process known as the Grotthuss mechanism is dominant. researchgate.netnih.gov
Ab initio molecular dynamics simulations of sulfuric acid reveal that proton transfer is a series of correlated events mediated by the hydrogen-bond network of the acid molecules. nih.gov Protons can effectively "hop" along chains of suitably aligned molecules. These simulations have identified the formation of hydrogen-bonded "Grotthuss chains" that can span up to four molecules, facilitating rapid proton transport. nih.gov
Superacidity Concept and Theoretical Frameworks
The concept of superacidity is used to describe substances with an exceptionally high proton-donating ability, far exceeding that of conventional strong mineral acids. Disulfuric acid is a prominent member of this class of compounds.
Classification as a Superacid and Position on Acid Strength Scales
A superacid is formally defined as an acid with an acidity greater than that of 100% pure sulfuric acid. miami.edu The strength of such acids is measured using the Hammett acidity function (H₀), as the conventional pH scale is inadequate for these non-aqueous or highly concentrated systems. Pure sulfuric acid has an H₀ value of -12. uni-halle.de Any acid with a more negative H₀ value is classified as a superacid. miami.edu
Disulfuric acid is the primary acidic component of oleum (B3057394) (fuming sulfuric acid), which is a mixture of H₂SO₄ and varying amounts of SO₃. Oleum is a well-established superacid. The H₀ value for oleum containing disulfuric acid is approximately -14.5, placing it significantly higher on the acidity scale than pure sulfuric acid. miami.edu This confirms its classification as a superacid.
| Acid/System | Hammett Acidity Function (H₀) | Classification |
|---|---|---|
| Perchloric acid (HClO₄) | -13.0 | Superacid |
| Sulfuric acid (H₂SO₄) | -12.0 | Reference Acid |
| Oleum (H₂S₂O₇ in H₂SO₄) | ~ -14.5 | Superacid |
| Triflic acid (CF₃SO₃H) | -14.9 | Superacid |
| Fluorosulfuric acid (HSO₃F) | -15.1 | Superacid |
| Magic acid (HSO₃F·SbF₅) | -23.0 | Superacid |
Electron-Withdrawing Effects and Mechanisms of Enhanced Acidity
The remarkable acidity of disulfuric acid stems from its unique molecular structure. The molecule can be viewed as two sulfuric acid units linked by an oxygen atom. This arrangement leads to powerful inductive effects, which are key to its enhanced acidity.
The underlying principle is that electron-withdrawing groups increase the acidity of a compound by stabilizing the negative charge of its conjugate base after a proton has been donated. An electron-withdrawing group pulls electron density away from the acidic proton, weakening the O-H bond and making the proton easier to remove. Furthermore, by delocalizing the negative charge on the resulting anion, the electron-withdrawing group makes the conjugate base more stable, thus shifting the dissociation equilibrium in favor of the protonated form.
In the disulfuric acid molecule, each sulfuric acid moiety acts as a potent electron-withdrawing group on the other. The sulfur atoms are in a high oxidation state (+6) and are bonded to highly electronegative oxygen atoms, making the entire -SO₂(OH) group strongly electron-withdrawing. This mutual inductive effect significantly increases the polarity of the O-H bonds compared to that in a single sulfuric acid molecule. Consequently, a proton can be abstracted more readily, and the resulting HS₂O₇⁻ anion is highly stabilized by the delocalization of its charge over the entire structure. This intrinsic structural feature is the fundamental reason for the superacidity of disulfuric acid.
Reactivity and Reaction Mechanisms of Disulfuric Acid in Solution Chemistry
Brønsted-Lowry Acidity and Proton Transfer Reactions
In the framework of the Brønsted-Lowry theory, an acid is defined as a proton (H⁺) donor, and a base is a proton acceptor. purdue.edu Disulfuric acid is a very strong acid, capable of donating protons to a wide range of substances, including other acids.
Disulfuric acid is a stronger acid than sulfuric acid and is capable of protonating it in an anhydrous sulfuric acid solvent system. chemicalbook.com This proton transfer reaction underscores the exceptional acidity of disulfuric acid. The mutual electron-withdrawing effects of the two sulfuryl groups in the disulfuric acid molecule enhance the lability of its protons, making it a powerful proton donor. chemicalbook.com
The protonation of sulfuric acid by disulfuric acid can be represented by the following equilibrium:
H₂S₂O₇ + H₂SO₄ ⇌ H₃SO₄⁺ + HS₂O₇⁻
In this reaction, disulfuric acid acts as the Brønsted-Lowry acid, donating a proton to sulfuric acid, which acts as the Brønsted-Lowry base. The products are the protonated sulfuric acid cation (H₃SO₄⁺) and the disulfate anion (HS₂O₇⁻). This type of reaction is not limited to sulfuric acid; disulfuric acid can protonate a variety of weak bases and solvents that can accept a proton. The ability of a substance to be protonated by disulfuric acid is a measure of its basicity in this highly acidic medium.
The strength of an acid in a given solvent is quantified by its acid dissociation constant (Ka). In anhydrous acid systems, these constants provide a measure of the extent to which an acid will donate a proton to the solvent. Due to its extreme acidity, determining the dissociation constant of disulfuric acid in water is impractical as it is completely ionized. However, its behavior in other anhydrous acid systems, such as anhydrous sulfuric acid, has been studied.
In anhydrous sulfuric acid, disulfuric acid behaves as a weak acid with an ionization constant (Ka) of 1.4 × 10⁻². The self-dissociation of disulfuric acid can be represented by the following equilibrium:
2H₂S₂O₇ ⇌ H₃SO₄⁺ + HS₃O₁₀⁻
This equilibrium shows that even in a highly acidic environment, disulfuric acid can undergo self-ionization, further highlighting its inherent acidic strength. The study of dissociation constants in various anhydrous superacid systems is crucial for understanding the relative strengths of very strong acids.
| Anhydrous Acid System | Dissociation Behavior of H₂S₂O₇ | Reference |
| Anhydrous Sulfuric Acid | Acts as a weak acid (Ka = 1.4 × 10⁻²) | |
| Anhydrous Hydrogen Fluoride | Expected to be a strong proton donor | researchgate.net |
| Anhydrous Perchloric Acid | Expected to be a strong proton donor |
Reactions with Inorganic Species
Disulfuric acid engages in a variety of reactions with inorganic compounds, acting as an acid, a dehydrating agent, or a sulfonating agent, depending on the nature of the reactant.
When disulfuric acid reacts with bases, such as metal hydroxides or oxides, it forms salts known as pyrosulfates (or disulfates). vedantu.comcollegedunia.com These reactions are typical acid-base neutralizations. For example, the reaction with sodium hydroxide yields sodium pyrosulfate and water:
2NaOH + H₂S₂O₇ → Na₂S₂O₇ + 2H₂O
Pyrosulfate salts can also be prepared by heating metal bisulfates, which results in the elimination of a water molecule. For instance, sodium pyrosulfate is obtained by heating sodium bisulfate. wikipedia.org
| Base | Product | Reaction Equation |
| Sodium Hydroxide (NaOH) | Sodium Pyrosulfate (Na₂S₂O₇) | 2NaOH + H₂S₂O₇ → Na₂S₂O₇ + 2H₂O |
| Potassium Hydroxide (KOH) | Potassium Pyrosulfate (K₂S₂O₇) | 2KOH + H₂S₂O₇ → K₂S₂O₇ + 2H₂O |
| Metal Oxides (e.g., CaO) | Calcium Pyrosulfate (CaS₂O₇) | CaO + H₂S₂O₇ → CaS₂O₇ + H₂O |
Disulfuric acid reacts with various inorganic acid anhydrides, often demonstrating its powerful dehydrating and sulfonating properties.
Selenium Oxides: Selenium trioxide (SeO₃) reacts with selenic acid (H₂SeO₄) to form diselenic acid (H₂Se₂O₇), analogous to the formation of disulfuric acid. researchgate.net Given this, it is plausible that selenium trioxide would react with disulfuric acid to form mixed polysulfatoselenic acids.
Phosphorus Oxides: Phosphorus pentoxide (P₄O₁₀), the anhydride of phosphoric acid, is a potent dehydrating agent itself. It reacts with concentrated sulfuric acid to produce sulfur trioxide and metaphosphoric acid (HPO₃). chemequations.comyoutube.com With the stronger dehydrating agent disulfuric acid, a similar reaction is expected to occur readily. P₄O₁₀ + 6H₂S₂O₇ → 4H₃PO₄ + 12SO₃
Arsenic Oxides: Arsenic trioxide (As₂O₃) dissolves in 100% sulfuric acid to form arsonyl(III) hydrogen sulfate (B86663), AsO·HSO₄. In oleum (B3057394), which contains disulfuric acid, more sulfated species such as As(HSO₄)₃ are formed.
Boron Oxides: Boron trioxide (B₂O₃) is relatively inert but can be attacked by strong acids. In the presence of a fluoride source like calcium fluoride, boron trioxide reacts with sulfuric acid to produce boron trifluoride (BF₃). A similar reaction would be expected with disulfuric acid.
Solvolysis is a chemical reaction in which the solvent is also a reactant. libretexts.org In the highly acidic and strongly ionizing medium of disulfuric acid, it can act as a powerful solvent for various substances, facilitating solvolysis and complex formation reactions.
The self-ionization of disulfuric acid produces the H₃SO₄⁺ cation and the HS₃O₁₀⁻ anion, which are key species in the chemistry of this solvent system. Solutes that can accept a proton will be protonated, and those that can react with the solvent will undergo solvolysis. For example, amides can undergo hydrolysis in acidic solutions to form a carboxylic acid and an amine. youtube.com In disulfuric acid, a similar but more complex solvolysis process can occur, potentially leading to the formation of sulfated intermediates. nih.gov
Complex formation is also a significant feature of the disulfuric acid solvent system. The disulfate anion (HS₂O₇⁻) and other related species can act as ligands, forming complex ions with metal cations and other electrophilic species. The formation of polysulfuric acids, such as trisulfuric acid (H₂S₃O₁₀), from the self-dissociation of disulfuric acid, further adds to the complexity and reactivity of this medium.
Reactions with Organic Compounds: Advanced Synthetic Applications
Disulfuric acid, also known as pyrosulfuric acid, is a highly reactive compound that serves multiple functions in advanced organic synthesis. Its utility stems from its strong acidic and dehydrating properties, as well as its capacity to act as a sulfating and oxidizing agent. These characteristics enable its application in a variety of significant organic transformations.
Use as a Sulfating Agent in Organic Synthesis
Disulfuric acid, often in the form of oleum (fuming sulfuric acid), is a potent sulfating agent in organic synthesis. purechemistry.orglibretexts.orgchemistrysteps.comcollegedunia.com The process of introducing a sulfo group (-SO₃H) onto an organic molecule is known as sulfonation. This reaction is of considerable industrial importance for the production of detergents, dyes, and pharmaceuticals. purechemistry.org
The key reactive species in sulfonation with oleum is sulfur trioxide (SO₃), which is present in excess in disulfuric acid. libretexts.orgchemistrysteps.com The electrophilicity of the sulfur atom in SO₃ is enhanced by the highly acidic medium, facilitating its attack by electron-rich organic substrates, particularly aromatic compounds.
Mechanism of Aromatic Sulfonation:
Formation of the Electrophile: In the presence of disulfuric acid, sulfur trioxide (SO₃) acts as the primary electrophile. The high concentration of SO₃ in oleum drives the reaction. libretexts.orgchemistrysteps.com
Electrophilic Attack: The aromatic ring, acting as a nucleophile, attacks the electrophilic sulfur atom of SO₃. This step leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A base, typically the bisulfate ion (HSO₄⁻) present in the reaction mixture, removes a proton from the sigma complex.
Product Formation: This deprotonation step restores the aromaticity of the ring and results in the formation of the corresponding arylsulfonic acid. purechemistry.org
The reversibility of sulfonation is a unique feature among electrophilic aromatic substitution reactions. By treating the sulfonic acid with hot aqueous acid, the reaction can be reversed to regenerate the original aromatic compound. libretexts.orgchemistrysteps.com This characteristic is exploited in organic synthesis for the protection of aromatic positions or to direct other substituents to specific locations on the ring.
Alkylation Reactions and Formation of Organic Esters (e.g., Diethyl Disulfate)
Disulfuric acid plays a crucial role as a catalyst in certain alkylation reactions, particularly in the petroleum industry for the production of high-octane gasoline. sulphuric-acid.commt.com In this context, it facilitates the reaction of isobutane with light olefins (such as propylene and butylene) to form alkylate, a complex mixture of branched-chain alkanes. mt.compall.com The strong acidity of the catalyst is essential for initiating the reaction through the formation of carbocation intermediates.
Furthermore, disulfuric acid is involved in the formation of organic esters, notably dialkyl sulfates. For instance, diethyl sulfate can be synthesized, though not as its primary industrial method, through reactions involving ethyl groups and a sulfuric acid medium. wikipedia.orggoogleapis.com The reaction of oleum with diethyl ether can lead to the formation of diethyl sulfate, although this process is often accompanied by significant oxidation of the ethyl groups. wikipedia.org A more controlled synthesis involves the reaction of chlorosulfuric acid with ethanol to produce ethyl sulfate, which is then heated with sodium sulfate to yield diethyl sulfate. wikipedia.org
| Reactants | Product | Role of Disulfuric Acid/Oleum | Significance |
|---|---|---|---|
| Isobutane and Butylene | Alkylate (e.g., Trimethylpentane) | Catalyst | Production of high-octane gasoline. sulphuric-acid.commt.com |
| Diethyl ether and Oleum | Diethyl sulfate | Reactant/Catalyst | Synthesis of an ethylating agent, though with side reactions. wikipedia.org |
| Ethanol and Chlorosulfuric Acid (followed by Sodium Sulfate) | Diethyl sulfate | (Related synthesis) | A more controlled route to diethyl sulfate. wikipedia.org |
Role as a Dehydrating Agent in Specific Organic Transformations
The powerful dehydrating property of concentrated sulfuric acid, and by extension disulfuric acid, is utilized in a range of organic reactions where the removal of water is necessary to drive the reaction to completion. collegedunia.comwikipedia.orgquora.comrsc.org This is particularly evident in esterification and elimination reactions.
In the formation of esters from carboxylic acids and alcohols, disulfuric acid acts as a catalyst and a dehydrating agent. quora.com It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The removal of the water molecule formed as a byproduct by the disulfuric acid shifts the equilibrium towards the formation of the ester, thereby increasing the yield. quora.com
Another significant application is in the dehydration of alcohols to form alkenes. chemguide.co.ukyoutube.comyoutube.comlibretexts.org The mechanism of this elimination reaction is dependent on the structure of the alcohol. libretexts.org
For secondary and tertiary alcohols: The reaction typically proceeds through an E1 (unimolecular elimination) mechanism. The alcohol is first protonated by the acid to form an alkyloxonium ion, which then departs as a good leaving group (water) to form a carbocation intermediate. A base (such as water or bisulfate ion) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org
For primary alcohols: The dehydration is believed to occur via an E2 (bimolecular elimination) mechanism to avoid the formation of a highly unstable primary carbocation. In this concerted step, a base removes a proton from a beta-carbon at the same time the protonated hydroxyl group leaves. libretexts.org
The choice of reaction temperature is crucial in these dehydrations. At lower temperatures, intermolecular dehydration can lead to the formation of ethers as the major product. libretexts.org
Applications in Nitration Processes for Explosives and Organic Synthesis
Disulfuric acid, as a component of "mixed acid" (a mixture of concentrated nitric acid and concentrated sulfuric acid or oleum), is of paramount importance in nitration reactions. dynonobel.comrsc.orgmasterorganicchemistry.com This process is fundamental to the synthesis of numerous organic nitro compounds, including explosives like trinitrotoluene (TNT) and nitrocellulose, as well as intermediates for pharmaceuticals and dyes. dynonobel.comepa.govbertrams.chrsc.org
The role of disulfuric acid in this mixture is to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. rsc.orgmasterorganicchemistry.com The strong acidity of disulfuric acid protonates nitric acid, which then loses a molecule of water to generate the nitronium ion.
Steps in the Formation of the Nitronium Ion:
Protonation of nitric acid by disulfuric acid.
Loss of a water molecule from the protonated nitric acid to form the nitronium ion.
Once formed, the nitronium ion is a powerful electrophile that can be attacked by electron-rich aromatic compounds in an electrophilic aromatic substitution reaction to introduce a nitro group (-NO₂) onto the aromatic ring. rsc.org The presence of disulfuric acid not only generates the nitrating agent but also acts as a solvent and absorbs the water produced during the reaction, thus maintaining the concentration of the nitrating species and driving the reaction forward. icheme.org The concentration of oleum can be adjusted to control the extent of nitration. researchgate.net
Oxidative Properties and Redox Chemistry
Disulfuric acid is a strong oxidizing agent, a property that is utilized in various chemical processes. testbook.com Its oxidizing power is attributed to the high oxidation state (+6) of the sulfur atoms.
Mechanisms of Oxidation with Various Substrates
The oxidative reactions of hot, concentrated sulfuric acid and, by extension, disulfuric acid, involve the reduction of sulfur from the +6 oxidation state to a lower state, typically +4 in the form of sulfur dioxide (SO₂). wikipedia.org These reactions are often complex and can proceed through various intermediates.
Oxidation of Non-metals: Hot, concentrated disulfuric acid can oxidize non-metals such as carbon and sulfur.
With carbon, the reaction produces carbon dioxide, sulfur dioxide, and water. wikipedia.org
With sulfur, it yields sulfur dioxide and water. wikipedia.org
Oxidation of Metals: Disulfuric acid reacts with many metals, not only as a strong acid but also as an oxidizing agent, especially when hot and concentrated. Unlike dilute sulfuric acid which reacts with reactive metals to produce hydrogen gas, the hot concentrated acid is reduced to sulfur dioxide. For example, copper is oxidized by hot concentrated sulfuric acid to copper(II) sulfate, with the formation of sulfur dioxide and water. wikipedia.org
Oxidation of Organic Compounds: In addition to its role in sulfonation and dehydration, disulfuric acid can also act as an oxidizing agent in certain organic reactions. For instance, during the sulfonation of some organic substrates, oxidation can occur as a side reaction. In some cases, this oxidative property is harnessed for specific synthetic transformations, although care must be taken to control the reaction conditions to avoid unwanted degradation of the organic material.
| Substrate | Products | Change in Oxidation State of Sulfur |
|---|---|---|
| Carbon (C) | CO₂, SO₂, H₂O | +6 to +4 |
| Sulfur (S) | SO₂, H₂O | +6 to +4 |
| Copper (Cu) | CuSO₄, SO₂, H₂O | +6 to +4 |
Applications in Volumetric and Quantitative Analytical Chemistry
While not typically used as a direct titrant in common acid-base titrations, hydrogen disulfate (as a major component of oleum) is relevant in specialized areas of quantitative and analytical chemistry. Its high acidity and reactivity necessitate specific analytical approaches to determine its concentration or study its properties.
One significant application is in conductometric titrations within an anhydrous sulfuric acid solvent system. The dissociation constant of disulfuric acid can be determined through conductance titrations of oleums with substances like potassium hydrogen sulphate. rsc.org In these titrations, the change in electrical conductivity of the solution is monitored as the titrant is added. The minimum conductivity point corresponds to the neutralization of the disulfuric acid, allowing for the calculation of its dissociation constant, a key quantitative parameter. rsc.org
The most common quantitative analysis involving this compound is the determination of the concentration of "free" sulfur trioxide in oleum samples. This is typically achieved through a back-titration method. A weighed sample of oleum is carefully diluted in a known excess of water, which converts the disulfuric acid and free sulfur trioxide into sulfuric acid. The total resulting sulfuric acid is then titrated with a standardized solution of a strong base, such as sodium hydroxide, using an indicator to determine the endpoint. thinktink.comscribd.com By subtracting the amount of sulfuric acid initially present, the concentration of free sulfur trioxide, and by extension the concentration of disulfuric acid, can be accurately calculated.
Table 1: Analytical Methods for this compound (Oleum)
| Analytical Method | Principle | Analyte/Parameter Measured | Typical Reagents |
| Conductometric Titration | Measurement of electrical conductivity changes during titration in a non-aqueous solvent. | Dissociation constant (Ka) of H₂S₂O₇ in H₂SO₄. | Potassium hydrogen sulphate in anhydrous sulfuric acid. rsc.org |
| Acid-Base Titration (Indirect) | Dilution of oleum in water followed by titration of the total sulfuric acid content with a standard base. | Concentration of free SO₃ and H₂S₂O₇. | Standardized sodium hydroxide (NaOH) solution, water, indicator (e.g., bromophenol blue). thinktink.com |
Decomposition and Stability in Various Environments
Thermal Decomposition Pathways and Products
This compound is a thermally sensitive compound that decomposes upon heating. The decomposition process occurs in sequential steps, primarily dictated by temperature. The initial and subsequent reactions are intrinsically linked to the equilibrium between disulfuric acid, sulfuric acid, and sulfur trioxide. wikipedia.org
The first stage of decomposition involves the dissociation of this compound back into its constituent components: sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃).
Equation 1: H₂S₂O₇(l) → H₂SO₄(l) + SO₃(g)
As the temperature increases further, the resulting sulfuric acid itself begins to decompose. This process is predominant in the temperature range of approximately 400 to 700 K (127 °C to 427 °C). stackexchange.com The products are water vapor and additional sulfur trioxide.
Equation 2: H₂SO₄(g) → H₂O(g) + SO₃(g)
At still higher temperatures, typically above 700 K (427 °C), the sulfur trioxide generated in the previous stages can undergo further decomposition to form sulfur dioxide (SO₂) and oxygen (O₂). quora.com This reaction is a reversible equilibrium and is often the rate-limiting step in processes like sulfur-based thermochemical cycles for hydrogen production. ntnu.nomdpi.comresearchgate.net Achieving a high conversion rate in this step often requires temperatures between 750 °C and 900 °C and the use of a catalyst. ntnu.no
Equation 3: 2SO₃(g) ⇌ 2SO₂(g) + O₂(g)
Therefore, the complete thermal decomposition of this compound ultimately yields a mixture of water, sulfur dioxide, and oxygen.
Table 2: Thermal Decomposition Stages of this compound
| Stage | Temperature Range | Reactant(s) | Primary Products |
| 1. Dissociation | Lower heating temperatures | H₂S₂O₇ | H₂SO₄, SO₃ |
| 2. H₂SO₄ Decomposition | ~400 K - 700 K | H₂SO₄ | H₂O, SO₃ stackexchange.com |
| 3. SO₃ Decomposition | > 700 K (Catalyst often used) | SO₃ | SO₂, O₂ quora.comntnu.no |
Hydrolytic Stability and Controlled Reaction with Water
This compound is hydrolytically unstable and reacts vigorously with water in a highly exothermic process. thoughtco.comunacademy.com It is the acid anhydride of sulfuric acid, and its reaction with water, or hydrolysis, yields two molecules of sulfuric acid. wikipedia.org
Hydrolysis Reaction: H₂S₂O₇(l) + H₂O(l) → 2H₂SO₄(l)
The immense affinity of this compound for water is highlighted by theoretical studies which show that only two water molecules are required to induce its deprotonation, indicating a very rapid and favorable reaction. researchgate.net
Due to the significant amount of heat released, the reaction with water must be carefully controlled to prevent boiling and dangerous splashing of the corrosive acid. thoughtco.com The standard and required safety procedure for diluting oleum (which contains this compound) is to always add the acid slowly to a larger volume of water with continuous stirring. thoughtco.comquora.com This method allows the larger volume of water to absorb and dissipate the heat of reaction more effectively. Adding water to the acid is extremely hazardous because water is less dense than the acid; it would float on top, and the intense heat generated at the interface could cause the water to boil explosively, ejecting the concentrated acid from its container. thoughtco.com
Table 3: Reaction of this compound with Water
| Parameter | Description |
| Reaction Type | Hydrolysis; highly exothermic. thoughtco.comunacademy.com |
| Product | Sulfuric Acid (H₂SO₄). |
| Chemical Equation | H₂S₂O₇ + H₂O → 2H₂SO₄ |
| Stability in Water | Unstable; reacts readily to form sulfuric acid. wikipedia.org |
| Control Method | Slow addition of acid to a larger volume of water with agitation to manage heat generation. thoughtco.comquora.com |
Analytical and Characterization Methodologies for Disulfuric Acid Systems
Conductometric Analysis in Concentrated Acid Solutions
Conductometric analysis is a valuable tool for studying the ionic behavior of solutions. In the highly acidic environment of disulfuric acid, it provides insights into dissociation equilibria and ionic mobility. The conductivity of these solutions is primarily governed by the concentrations and mobilities of the H₃SO₄⁺ and HSO₄⁻ ions, which conduct electricity through a proton-transfer mechanism and thus have significantly higher mobilities than other ions that move via diffusion. cdnsciencepub.com
Titration Methods for Determining Dissociation Constants
Conductometric titration is a key method for determining the dissociation constants of acids and bases in the sulfuric acid solvent system. cdnsciencepub.com This technique involves monitoring the change in electrical conductivity of a solution as a titrant is added. The endpoint is identified by a distinct change in the conductivity curve. unacademy.commenofia.edu.eg
For disulfuric acid, which acts as a weak acid in the sulfuric acid solvent system, its dissociation can be represented by the equilibrium: H₂S₂O₇ ⇌ H₃SO₄⁺ + HS₂O₇⁻
Conductance titrations of oleum (B3057394) (solutions of SO₃ in H₂SO₄) with potassium hydrogen sulfate (B86663) (KHSO₄) have been used to determine the dissociation constant (Kₐ) of H₂S₂O₇. rsc.orgrsc.org Researchers have found that the conductivity at the minimum point of the titration is higher than that of pure sulfuric acid, which indicates that the hydrogen disulfate ion (HS₂O₇⁻) has a notable mobility. rsc.orgrsc.org This factor must be accounted for in the calculations. rsc.org Early cryoscopic measurements suggested a Kₐ value of 0.014 mole kg⁻¹, but later studies incorporating conductometric data and accounting for ion mobility revised this value. cdnsciencepub.comrsc.org
Detailed studies have shown that the dissociation constant is temperature-dependent.
Table 1: Dissociation Constants (Kₐ) of Disulfuric Acid in Sulfuric Acid Systems
| System | Temperature (°C) | Dissociation Constant (Kₐ) (mol/kg solv.) | ΔHₐ (kcal/mol) |
|---|---|---|---|
| H₂SO₄ | 11 | 0.022 rsc.org | 0.7 rsc.orgrsc.org |
| H₂SO₄ | 25 | 0.025 rsc.orgrsc.org | 0.7 rsc.orgrsc.org |
| H₂SO₄ | 69 | 0.029 rsc.orgrsc.org | 0.7 rsc.orgrsc.org |
| D₂SO₄ | 25 | 0.0060 rsc.orgrsc.org | 1.0 rsc.orgrsc.org |
| D₂SO₄ | 69 | 0.0074 rsc.orgrsc.org | 1.0 rsc.orgrsc.org |
This table presents the dissociation constants and enthalpy of dissociation for disulfuric acid in both hydrogen and deuterium (B1214612) sulfuric acid systems at various temperatures, as determined by conductance titrations.
Investigation of Ion Mobility in Disulfuric Acid Systems
Transference number experiments are used to determine the fraction of the total current carried by a specific ion. scribd.com In 100% sulfuric acid, the HSO₄⁻ ion is responsible for carrying the vast majority (97-99%) of the current. scribd.com However, in oleum, the situation is more complex. The presence of disulfuric acid, which ionizes to form HS₂O₇⁻ ions, alters the conductive landscape. scribd.com
It was discovered that the HS₂O₇⁻ ion has a significantly larger mobility than other ions in this solvent system, with the exception of H₃SO₄⁺ and HSO₄⁻. rsc.org The mobility of the HS₂O₇⁻ ion is an important factor that influences the shape of conductometric titration curves and must be considered when calculating dissociation constants. rsc.orgrsc.org Calculations based on the conductance at the minimum of oleum-KHSO₄ titrations suggest a relative mobility (p) for the HS₂O₇⁻ ion of about 0.13, compared to values of 0.03 to 0.04 for other cations besides H₃SO₄⁺. rsc.org The high viscosity of concentrated sulfuric acid and oleum solutions can make ionic diffusion difficult, affecting the mobility of larger ions. scribd.com
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic methods are powerful for identifying and quantifying chemical species in complex mixtures like oleum and for characterizing reaction products formed in disulfuric acid.
Raman Spectroscopy for Mixture Composition Determination in Oleum
Raman spectroscopy is a particularly effective technique for determining the composition of oleum, which is a mixture of sulfuric acid (H₂SO₄), disulfuric acid (H₂S₂O₇), and free sulfur trioxide (SO₃). The different species present in the SO₃-H₂O system have distinct Raman vibrational modes, allowing for their identification and quantification.
Studies using Raman spectroscopy have identified characteristic peaks for the main components of oleum. For instance, H₂SO₄ shows a strong peak around 912 cm⁻¹ attributed to the S(OH)₂ symmetric stretch. researchgate.net As the concentration of SO₃ increases, forming H₂S₂O₇ and higher polysulfuric acids like H₂S₃O₁₀, new spectral features appear. The concentration of H₂S₂O₇ reaches a maximum of about 9.8 mol·L⁻¹ at a mole fraction of SO₃ of approximately 0.5. researchgate.net Above this concentration, H₂SO₄ concentration approaches zero, and other species like trisulfuric acid (H₂S₃O₁₀) begin to form. researchgate.net This quantitative information derived from Raman spectra is crucial for understanding the speciation in these highly concentrated acid systems.
Infrared and UV-Vis Spectroscopic Characterization of Reaction Products and Intermediates
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify reaction products and unstable intermediates formed in disulfuric acid as a solvent. Disulfuric acid is a highly acidic medium that can protonate or react with many solutes, leading to the formation of new chemical species.
For example, when selenium is dissolved in disulfuric acid, it forms intensely colored solutions, indicating chemical reactions have occurred. cdnsciencepub.com Spectrophotometric methods, in conjunction with conductometric and cryoscopic measurements, have been used to identify new polyatomic cations of selenium, such as Se₄²⁺ (yellow) and Se₈²⁺ (green), formed in these acidic solvents. cdnsciencepub.com Photometric titrations, a form of UV-Vis analysis, can be used to follow the conversion of one species to another, for example, the oxidation of the green Se₈²⁺ species to the yellow Se₄²⁺ species. cdnsciencepub.com
Advanced Chromatographic and Mass Spectrometric Approaches
While the direct analysis of highly reactive disulfuric acid by chromatography and mass spectrometry is challenging, these techniques are invaluable for studying the clusters and reaction products that form in related systems.
Ion mobility spectrometry-mass spectrometry (IMS-MS) has been employed to investigate clusters formed from sulfuric acid and other atmospheric compounds, such as dimethylamine. rsc.org This technique separates ions based on their size and shape (mobility) before measuring their mass-to-charge ratio. Studies have examined the stability and structure of complex cluster ions like [H((CH₃)₂NH)ₓ(H₂SO₄)ᵧ]⁺ and [(HSO₄)((CH₃)₂NH)ₓ(H₂SO₄)ᵧ]⁻. rsc.org While not directly analyzing disulfuric acid itself, this research provides insight into the fundamental interactions and clustering of sulfuric acid molecules, which is relevant to the behavior of more complex oleum systems. The technique can probe the dissociation pathways of these clusters and their extent of hydration by observing changes in their collision cross-sections. rsc.org
Separation and Identification of Disulfuric Acid Derivatives
The separation and subsequent identification of disulfuric acid and its derivatives, which include salts (pyrosulfates) and higher polysulfuric acids (e.g., H₂S₃O₁₀, H₂S₄O₁₃), are fundamental for quality control and mechanistic studies. rsc.orggoogle.com Methodologies often involve a combination of chromatographic separation and spectroscopic identification.
Various chromatographic techniques are employed to separate complex mixtures of sulfur-containing compounds. acs.org For ionic derivatives like pyrosulfate (S₂O₇²⁻), ion chromatography is a suitable method, capable of separating different oxyanions of sulfur based on their charge and size. cdc.gov In the analysis of petroleum fractions, gas chromatography (GC) and liquid chromatography (LC) have proven effective in separating different classes of sulfur compounds, such as thiophenes and sulfides. osti.govrestek.com These principles can be extended to the analysis of organic derivatives of disulfuric acid. Liquid-liquid extraction, based on acid-base properties, can also be utilized to separate acidic, basic, and neutral derivatives. magritek.com
Following separation, spectroscopic techniques are indispensable for unambiguous identification. Raman spectroscopy has been instrumental in characterizing solutions of sulfur trioxide in sulfuric acid (oleum), where disulfuric acid is a major component. researchgate.net Specific Raman frequencies can be assigned to the molecular (H₂S₂O₇) and anionic (HS₂O₇⁻, S₂O₇²⁻) forms of the acid, allowing for their identification within the complex mixture. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for structural elucidation of complex sulfated molecules like pentosan polysulfate, providing detailed information on monosaccharide composition and sulfation patterns. researchgate.netnih.gov While less common for inorganic disulfates, NMR can be invaluable for characterizing organic esters or amides of disulfuric acid. Mass spectrometry (MS), especially in negative ionization mode, is highly effective for detecting polysulfated compounds. mdpi.com
Table 1: Methodologies for Separation and Identification of Disulfuric Acid Derivatives
| Methodology | Principle | Application to Disulfuric Acid Systems | Key Findings/Capabilities | References |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. | Separation of pyrosulfate (S₂O₇²⁻) from sulfate (SO₄²⁻) and other sulfur oxyanions in aqueous solutions. | Allows for quantification of individual anionic species. Positive interference can occur from particulate salts of other acids. cdc.gov | cdc.gov |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Analysis of volatile organic derivatives of disulfuric acid. Often coupled with sulfur-specific detectors (SCD). | High resolution for complex mixtures. Signal quenching can occur with co-eluting hydrocarbons. restek.com | restek.comtandfonline.com |
| Liquid Chromatography (LC) | Separation based on partitioning between a stationary phase and a mobile liquid phase. | Separation of non-volatile or thermally labile derivatives, such as sulfated polysaccharides or organic pyrosulfates. | Can separate reactive and non-reactive sulfur compounds. Fractions can be collected for further analysis. acs.org | acs.orgresearchgate.net |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing vibrational "fingerprints" of molecules. | Identification of H₂S₂O₇, HS₂O₇⁻, and S₂O₇²⁻ in oleum and other highly acidic systems. | Specific frequencies are assigned to molecular and anionic forms, enabling characterization of equilibria. researchgate.net | rsc.orgresearchgate.net |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Structural elucidation of complex organic derivatives (e.g., pentosan polysulfate) and characterization of bonding. researchgate.net | Can identify and quantify different sulfation patterns and minor structural variations. researchgate.netnih.gov | researchgate.netnih.gov |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Detection and identification of polysulfated oligosaccharides and other derivatives. | Negative mode ionization is highly suitable. Can be limited by in-source fragmentation and sulfate loss. mdpi.com | mdpi.com |
Hyphenated Techniques for In-situ Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. nih.govsaspublishers.com Their application to in-situ reaction monitoring provides real-time data on reactant consumption, intermediate formation, and product generation, offering deep mechanistic insights. researchgate.net
For disulfuric acid systems, in-situ monitoring is particularly valuable for studying the dynamic equilibria between H₂SO₄, SO₃, and H₂S₂O₇. chemeurope.comrsc.org Techniques such as flow NMR or the use of specialized NMR tubes allow for the direct observation of reactions as they occur. researchgate.net By tracking changes in the chemical shifts and signal intensities of relevant nuclei (e.g., ¹H), the kinetics of sulfation reactions or the influence of temperature and concentration on polysulfuric acid formation can be determined.
The coupling of liquid chromatography with mass spectrometry (LC-MS) is another cornerstone of modern analytical chemistry. nih.gov While typically used for analyzing discrete samples, LC-MS can be adapted for near real-time monitoring through automated, rapid sampling of a reaction vessel. This approach can provide a time-resolved profile of the reaction mixture, identifying transient species that might otherwise be missed. nih.gov Similarly, coupling gas chromatography to mass spectrometry (GC-MS) is a benchmark technique for volatile compounds, offering both separation and structural information from the mass spectra of eluted components. nih.govnih.gov Infrared (IR) spectroscopy can also be hyphenated with chromatography (e.g., LC-IR) to provide functional group information for the separated compounds. nih.gov
Table 2: Hyphenated Techniques for Potential In-situ Monitoring of Disulfuric Acid Reactions
| Hyphenated Technique | Coupled Methods | Potential Application | Information Gained | References |
| LC-MS | Liquid Chromatography - Mass Spectrometry | Monitoring the formation of non-volatile disulfuric acid derivatives in solution via rapid, automated sampling. | Time-resolved concentration profiles of reactants, intermediates, and products; molecular weight and structural data. | nih.govnih.gov |
| GC-MS | Gas Chromatography - Mass Spectrometry | In-situ analysis of the vapor phase above a reaction involving volatile derivatives or precursors. | Identification and quantification of volatile reaction components; structural information from fragmentation patterns. | nih.gov |
| LC-NMR | Liquid Chromatography - Nuclear Magnetic Resonance | Analysis of reaction aliquots to provide detailed structural information on separated products and intermediates. | Unambiguous structural elucidation of unknown species formed during a reaction. | nih.gov |
| Flow NMR / In-situ NMR | Nuclear Magnetic Resonance (in a flow cell or reaction tube) | Direct, real-time monitoring of homogeneous reactions, such as the equilibrium between H₂SO₄ and H₂S₂O₇. | Reaction kinetics, speciation, observation of transient intermediates, and mechanistic pathways. | researchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Disulfuric Acid in Novel Catalytic Systems and Green Chemistry
The potent acidic nature of disulfuric acid makes it a compelling candidate for new catalytic applications, particularly within the principles of green chemistry. Research is increasingly focused on developing more efficient and environmentally benign catalytic processes.
Recent studies have explored the use of solid acid catalysts derived from sulfuric acid, which offer the benefits of easy separation and reusability, aligning with green chemistry goals. For instance, nano-sphere silica (B1680970) sulfuric acid and hercynite silica sulfuric acid have been synthesized and demonstrated as effective catalysts in various organic transformations. idu.ac.idmdpi.com These materials leverage the strong Brønsted acidity of sulfate (B86663) groups in a solid, recoverable form. mdpi.com The development of such catalysts points towards a future where the catalytic power of strong acids like disulfuric acid can be harnessed in more sustainable ways. idu.ac.idmdpi.com
Furthermore, the principles of green chemistry, such as waste prevention and energy efficiency, are being applied to processes involving sulfuric acid, which can be extended to disulfuric acid. For example, acid regeneration in industrial processes can recycle a significant percentage of used acid, and the use of advanced catalysts can lower the energy requirements of reactions. ecovyst.com
Advanced Materials Science Applications Beyond Traditional Industrial Uses
The application of disulfuric acid is expanding beyond its conventional use in chemical manufacturing into the realm of advanced materials science. A significant area of emerging research is its use in the synthesis and modification of nanomaterials.
One notable application is the use of oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid, containing disulfuric acid) in the functionalization of graphene. google.com Graphene, a two-dimensional material with exceptional electronic and mechanical properties, can be modified by treatment with oleum to alter its characteristics, such as its electronic properties. google.com This process involves intercalating the graphitic material with an acid composition like oleum, followed by agitation to produce dispersed graphene materials. google.com The resulting functionalized graphene can be more readily dispersed in solvents, enabling its incorporation into thin films and electronic devices. google.com
The ability to tailor the surface chemistry of materials is crucial in developing new technologies. The surface functionalization of activated carbons using strong acids, including sulfuric acid, has been shown to influence the material's properties for applications in catalysis. researchgate.net This suggests potential for disulfuric acid in the precise surface engineering of a variety of advanced materials.
Further Elucidation of Atmospheric and Environmental Pathways Involving Disulfuric Acid
Recent atmospheric research has highlighted the significant role of disulfuric acid in aerosol particle formation. It is formed in the gas phase through the reaction of sulfur trioxide (SO₃) with sulfuric acid (H₂SO₄). google.comwikipedia.org This reaction is now understood to be a key process in certain atmospheric conditions. google.com
Studies have shown that disulfuric acid can participate in the nucleation of new atmospheric particles, a process that has significant implications for air quality and climate. google.comwikipedia.org The presence of disulfuric acid can enhance the formation rates of aerosol clusters, particularly in polluted environments with high concentrations of ammonia. google.com Understanding these pathways is crucial for developing more accurate atmospheric models.
From an environmental perspective, the impact of acidic sulfur compounds is a long-standing concern. When acid sulfate soils are disturbed, they can release significant amounts of sulfuric acid into the environment, leading to the acidification of water bodies and the mobilization of heavy metals. While this relates to sulfuric acid, the fundamental environmental chemistry is relevant to understanding the potential impacts of any strong sulfur-based acid.
Development of New Computational Models for Complex Reactivity and Solvation Phenomena
Computational chemistry is proving to be an invaluable tool for unraveling the complex behavior of disulfuric acid at a molecular level. Advanced theoretical models are being developed to simulate its reactivity and solvation, providing insights that are difficult to obtain through experimental methods alone.
Researchers are employing density functional theory (DFT), with functionals such as M06-2X, and high-level ab initio methods like SCS-MP2 and CCSD(T) to study the geometries, energies, and vibrational spectra of disulfuric acid and its hydrated clusters. researchgate.net These computational approaches allow for the detailed investigation of phenomena such as deprotonation. For example, theoretical studies have shown that disulfuric acid requires only two water molecules to deprotonate, which is a testament to its strong acidic nature. researchgate.net
Q & A
Q. What are the standard methods for synthesizing and characterizing hydrogen disulfate derivatives in the laboratory?
Methodological Answer: this compound derivatives (e.g., steroid disulfates) are typically synthesized via sulfation reactions using sulfotransferases (SULTs) and the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) . Characterization involves:
- Thin-layer chromatography (TLC) to monitor reaction progress and purity .
- Nuclear magnetic resonance (NMR) (¹H, ¹³C) to confirm stereochemistry and structural integrity .
- Mass spectrometry (MS) for molecular weight verification, including electrospray ionization (ESI) for disulfate ammonium salts .
- Elemental analysis to validate sulfate content .
Example workflow: After enzymatic sulfation, the product is purified via solid-phase extraction (C18 SPE), followed by TLC with [³⁵S]PAPS labeling. NMR and ESI-MS confirm disulfate formation .
Q. How can researchers optimize sulfation efficiency for this compound synthesis in vitro?
Methodological Answer: Key factors include:
- Enzyme selection : SULT2A1 is highly efficient for disulfate formation compared to other isoforms .
- Substrate concentration : Maintain PAPS in excess (≥2:1 molar ratio to substrate) to drive reactions to completion .
- pH and temperature : Optimal activity for SULT2A1 occurs at pH 7.4 and 37°C .
- Inhibition mitigation : Add detergents (e.g., Triton X-100) to prevent enzyme aggregation and substrate insolubility .
Validation: Track reaction kinetics using radiolabeled PAPS and quantify disulfate yield via scintillation counting .
Advanced Research Questions
Q. How can contradictory findings in this compound biomarker studies (e.g., associations with breast density) be resolved?
Methodological Answer: Contradictions often arise from:
- Sample heterogeneity : Variations in urine collection timing (gestational week 16–30) and storage conditions (−20°C) affect metabolite stability .
- Analytical specificity : Use LC-MS/MS with isotopically labeled internal standards (e.g., ³⁴S-labeled disulfates) to distinguish isomers (e.g., 3β,17β vs. 3α,17β configurations) .
- Statistical adjustments : Apply false-discovery-rate (FDR) corrections to mitigate Type I errors. For example, in a study linking androstenediol disulfate to breast density, only associations with FDR p <0.05 were deemed significant .
Example data contradiction: While androstenediol disulfate showed a strong inverse association with volumetric percent density (VPD) (p=0.02), progestin disulfates exhibited marginal significance (p=0.06) due to lower abundance .
Q. What advanced spectroscopic techniques elucidate hydrogen bonding and structural dynamics in this compound crystals?
Methodological Answer:
- Raman spectroscopy identifies intermolecular hydrogen bonding via S-H stretching vibrations. For disulfates, peaks at ~2590 cm⁻¹ indicate disulfate structures, while shifts to 2550 cm⁻¹ suggest hydrogen-bonded dimers .
- X-ray crystallography (using SHELX programs) resolves atomic positions and hydrogen-bond networks. SHELXL refinement is preferred for high-resolution data, while SHELXD handles twinned crystals .
- DFT calculations simulate vibrational spectra to validate experimental observations (e.g., wavenumber shifts due to hydrogen bonding) .
Case study: Raman analysis of NPDS (a disulfate) revealed two peaks (2550 cm⁻¹ and 2590 cm⁻¹), with DFT confirming the disulfate structure and dimeric interactions .
Q. How do researchers address challenges in quantifying trace hydrogen disulfates in biological matrices?
Methodological Answer:
- Sample preparation : Use Oasis HLB cartridges for solid-phase extraction (SPE) to isolate disulfates from urine/matrices. Recovery rates improve with methanol elution (2 mL) .
- Detection limits : Employ high-resolution MS (HRMS) with a mass accuracy <5 ppm. For example, 24-OHChol disulfate was quantified at 0.1 ng/mL using a Q-TOF instrument .
- Matrix effects : Normalize using deuterated analogs (e.g., d₄-androstenediol disulfate) to correct for ion suppression in LC-MS/MS .
Validation: Spike-and-recovery experiments (80–120% recovery) and inter-day precision (<15% RSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
